NO Production Inhibition: IC50 Comparison with Scutebarbatine X and W
Scutebarbatine Z inhibits LPS-induced nitric oxide production with an IC50 value of 35.6 μM. [1] In the same assay system and experimental context, Scutebarbatine X exhibits a more potent IC50 of 27.4 μM, while Scutebarbatine W shows an IC50 of 34.7 μM. [1] This positions Scutebarbatine Z as an intermediate-potency NO inhibitor within the Scutebarbatine series — less potent than Scutebarbatine X but comparable to Scutebarbatine W. The presence of a nicotinoyl ester moiety in Scutebarbatine Z, absent in Scutebarbatine X, may account for this differential activity. [2]
| Evidence Dimension | NO production inhibition (IC50) |
|---|---|
| Target Compound Data | 35.6 μM |
| Comparator Or Baseline | Scutebarbatine X (IC50 = 27.4 μM); Scutebarbatine W (IC50 = 34.7 μM) |
| Quantified Difference | Scutebarbatine Z is 1.3-fold less potent than Scutebarbatine X; 1.03-fold less potent than Scutebarbatine W |
| Conditions | LPS-stimulated BV2 microglial cells, cell viability >90% at tested concentrations |
Why This Matters
For researchers screening NO inhibitors, the 1.3-fold difference in potency between Scutebarbatine Z and Scutebarbatine X (27.4 vs 35.6 μM) may influence compound selection based on desired potency window or when specific structural features are required for downstream SAR studies.
- [1] Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells. Planta Medica. 2017;83(11):907-914. View Source
- [2] Wang F, Ren FC, Li YJ, Liu JK. Scutebarbatines W-Z, new neo-clerodane diterpenoids from Scutellaria barbata and structure revision of a series of 13-spiro neo-clerodanes. Chem Pharm Bull (Tokyo). 2010;58(9):1267-70. View Source
